6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one

Description

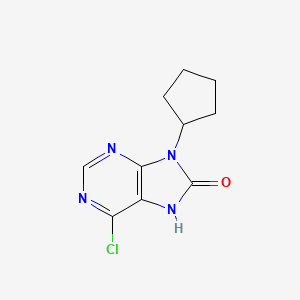

6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one is a purine derivative characterized by a cyclopentyl group at the N9 position and a chlorine atom at C6. Purine derivatives are known for their roles in nucleotide metabolism, kinase inhibition, and as intermediates in drug discovery .

Properties

Molecular Formula |

C10H11ClN4O |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

6-chloro-9-cyclopentyl-7H-purin-8-one |

InChI |

InChI=1S/C10H11ClN4O/c11-8-7-9(13-5-12-8)15(10(16)14-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,16) |

InChI Key |

MKSJCRKIRBZILJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C3=C(C(=NC=N3)Cl)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a chlorinated purine derivative with a cyclopentylamine under reflux conditions. The reaction may require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove chlorine or other substituents.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized purines.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of nucleic acid synthesis or interference with signal transduction processes.

Comparison with Similar Compounds

Structural Analogues

Key structural differences among purine derivatives lie in substituent positions (C2, C6, N9, etc.), alkyl/aryl groups, and functional moieties. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Purine Derivatives

Key Observations :

- Chlorine position (C6 vs. C2) significantly alters electronic properties and binding interactions. For example, C6-substituted purines often mimic adenosine, while C2 modifications may disrupt base-pairing .

- C7 substituents (e.g., isopropyl, methyl) influence steric bulk, affecting solubility and target engagement .

Physicochemical Properties

Table 2: Physicochemical Properties

*Inferred from storage conditions of similar compounds (e.g., ).

Key Observations :

- Hazard classifications (e.g., for 6-Chloro-7-isopropyl analog) highlight the need for careful handling of halogenated purines .

Key Observations :

Biological Activity

6-Chloro-9-cyclopentyl-7H-purin-8(9H)-one is a purine derivative notable for its structural features that suggest potential biological activities, particularly as a kinase inhibitor and in cancer therapeutics. This compound is characterized by the presence of a chlorine atom at the 6-position and a cyclopentyl group at the 9-position of the purine ring, which may influence its interactions with biological targets.

- Molecular Formula : C_{12}H_{14}ClN_{5}O

- Molecular Weight : Approximately 253.7 g/mol

The compound's reactivity includes possible alkylation at nitrogen atoms, particularly at the N-9 position, which is crucial for modifying its biological activity.

This compound has been identified as a potential inhibitor of various kinases, including cyclin-dependent kinase 4 (CDK4) and FMS-like tyrosine kinase 3 (FLT3). Its structural characteristics suggest it may also interact with adenosine receptors, which are involved in numerous physiological processes such as immune response and neurotransmission.

Key Findings:

- Kinase Inhibition : Modifications at positions 7 and 9 can enhance activity against specific targets like CDK4 and FLT3.

- Adenosine Receptor Interaction : The compound can bind to adenosine receptors, influencing their activity and potentially modulating physiological responses .

Biological Activity Studies

Recent studies have focused on the binding affinity of this compound to various enzymes and receptors. Notably, it has demonstrated significant inhibitory activity against certain kinases, making it a candidate for further investigation in cancer treatment.

Case Studies:

- Inhibition of CDK4 : Research indicates that this compound exhibits notable inhibition of CDK4, which is crucial in cell cycle regulation. The IC50 values suggest effective concentrations for therapeutic applications.

- Adenosine Receptor Modulation : Studies have shown that this compound can effectively modulate adenosine receptor activity, providing insights into its potential use in treating conditions related to immune response dysregulation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-9-cyclopentyladenine | Cyclopentyl group instead of cyclobutyl | Kinase inhibition |

| 6-Chloro-7-methylpurin-8(9H)-one | Methyl group at position 7 | Antitumor properties |

| 2-Chloro-N-(cycloalkyl)adenine | Varies in cycloalkyl groups | Modulates adenosine receptor activity |

The distinct combination of a chlorine atom at position 6 and a cyclopentyl group at position 9 differentiates this compound from its analogs, potentially leading to unique pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.